molecular formula C13H19N3O B1477189 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine CAS No. 2098090-63-0

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Cat. No.: B1477189
CAS No.: 2098090-63-0
M. Wt: 233.31 g/mol
InChI Key: TYRCLNRITWUKPW-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    While the specific targets of this compound are not known, compounds with a similar structure, such as 3-azabicyclo[3.1.1]heptanes, have been synthesized and incorporated into the structure of antihistamine drugs . This suggests that the compound could potentially interact with histamine receptors, which play a crucial role in allergic reactions.

    Action Environment

    Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, certain catalysts such as AlCl3 and FeCl3 have shown notable catalytic activity in reactions involving similar compounds .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in gene expression and metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may influence metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. For instance, it may modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive mechanisms, and its distribution within tissues can affect its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects. For instance, localization to the mitochondria may enhance its impact on cellular metabolism and energy production.

Biological Activity

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine, with the CAS number 2098090-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of approximately 233.3095 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act as agonists at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. This receptor is implicated in cognitive processes and neuroprotection.

Key Mechanisms:

  • Alpha7 nAChR Agonism : The compound may enhance cholinergic signaling, which is beneficial in conditions like schizophrenia and Alzheimer's disease.
  • Neuroprotective Effects : By modulating neurotransmitter release, it may protect neurons from excitotoxicity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cognitive function and neuroprotection.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant binding affinity and selectivity for alpha7 nAChRs. For instance, a study highlighted its potent activity in enhancing synaptic plasticity in hippocampal neurons, which is crucial for learning and memory processes .

In Vivo Studies

In vivo experiments have shown that administration of this compound improves cognitive performance in rodent models. For example:

  • Auditory Sensory Gating : The compound demonstrated robust efficacy in models assessing sensory processing, suggesting potential applications for treating cognitive deficits associated with schizophrenia .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

StudyModelFindings
Study ARat model of schizophreniaImproved cognitive function and sensory gating abilities .
Study BAlzheimer’s disease modelNeuroprotective effects observed; reduced neuroinflammation .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, detailed studies are necessary to fully understand its long-term effects.

Properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-17-12-9-6-10(12)8-16(7-9)13-11(14)4-3-5-15-13/h3-5,9-10,12H,2,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRCLNRITWUKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.